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molecular formula C10H9BrO2 B1332605 (E)-Methyl 3-(3-bromophenyl)acrylate CAS No. 79432-87-4

(E)-Methyl 3-(3-bromophenyl)acrylate

Cat. No. B1332605
M. Wt: 241.08 g/mol
InChI Key: GPBINNSHRSTZQE-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04713486

Procedure details

Reaction of 3-bromocinnamic acid (22.72 g) with methyl lodide (21.3 g) as described in Example 1 gave the title ester (19.5 g, 81%) as a white solid mp (methanol) 62°-65° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
22.72 g
Type
reactant
Reaction Step Two
Name
Yield
81%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][CH:12]=1)[CH:5]=[CH:6][C:7]([OH:9])=[O:8].[CH3:13]O>>[Br:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][CH:12]=1)[CH:5]=[CH:6][C:7]([O:9][CH3:13])=[O:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Two
Name
Quantity
22.72 g
Type
reactant
Smiles
BrC=1C=C(C=CC(=O)O)C=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=CC(=O)OC)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 19.5 g
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04713486

Procedure details

Reaction of 3-bromocinnamic acid (22.72 g) with methyl lodide (21.3 g) as described in Example 1 gave the title ester (19.5 g, 81%) as a white solid mp (methanol) 62°-65° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
22.72 g
Type
reactant
Reaction Step Two
Name
Yield
81%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][CH:12]=1)[CH:5]=[CH:6][C:7]([OH:9])=[O:8].[CH3:13]O>>[Br:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][CH:12]=1)[CH:5]=[CH:6][C:7]([O:9][CH3:13])=[O:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Two
Name
Quantity
22.72 g
Type
reactant
Smiles
BrC=1C=C(C=CC(=O)O)C=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=CC(=O)OC)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 19.5 g
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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